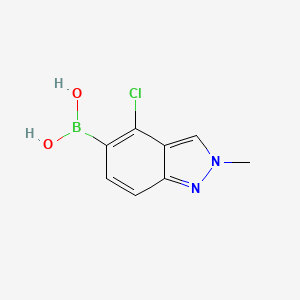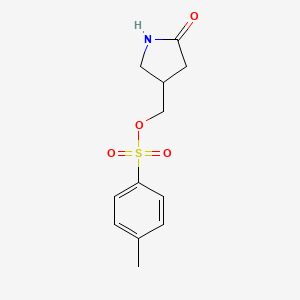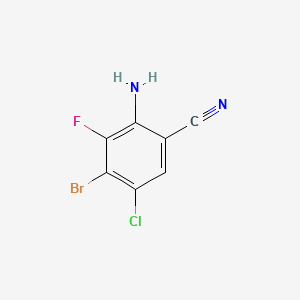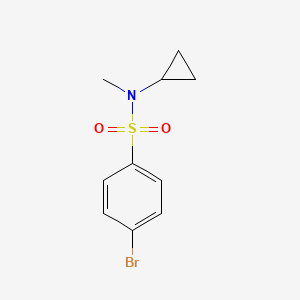
3-Benzyl-2,6-difluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2,6-difluoropyridine is a fluorinated pyridine derivative characterized by the presence of benzyl and difluoro substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,6-difluoropyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromopyridine with benzyl magnesium bromide, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction parameters further improves the yield and reduces production costs .
化学反応の分析
Types of Reactions: 3-Benzyl-2,6-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives, while reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation products include benzaldehyde and benzoic acid derivatives.
- Reduction products include piperidine derivatives .
科学的研究の応用
3-Benzyl-2,6-difluoropyridine has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 3-Benzyl-2,6-difluoropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the benzyl group provides hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to desired biological effects .
類似化合物との比較
2,6-Difluoropyridine: Lacks the benzyl group, resulting in different reactivity and applications.
3-Benzylpyridine: Lacks fluorine atoms, affecting its electronic properties and biological activity.
3-Benzyl-2,6-dichloropyridine: Chlorine atoms replace fluorine, leading to variations in chemical reactivity and toxicity.
Uniqueness: 3-Benzyl-2,6-difluoropyridine stands out due to the combined presence of benzyl and difluoro substituents, which confer unique electronic and steric properties. These features make it a valuable compound for specialized applications in medicinal chemistry and materials science .
特性
分子式 |
C12H9F2N |
|---|---|
分子量 |
205.20 g/mol |
IUPAC名 |
3-benzyl-2,6-difluoropyridine |
InChI |
InChI=1S/C12H9F2N/c13-11-7-6-10(12(14)15-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
DWDKHJSOTLJKDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


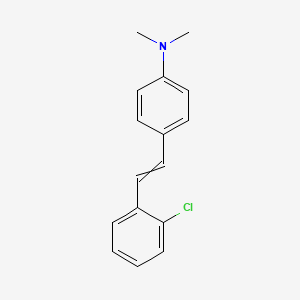
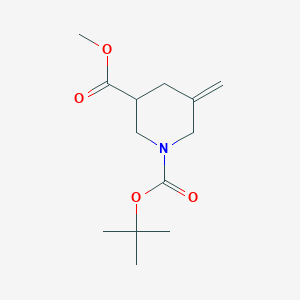
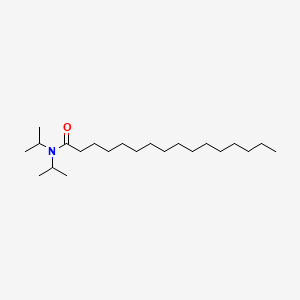
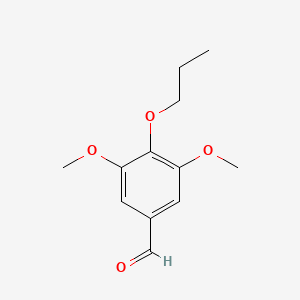
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
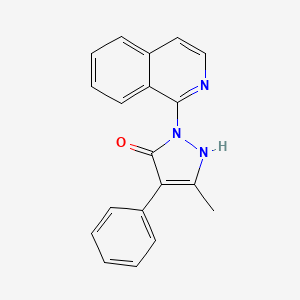
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)
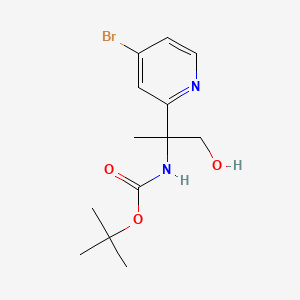
![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)

